Tropic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tropic acid can be synthesized by the Ivanov reaction between phenylacetic acid and formaldehyde . In this method, the dianion of phenylacetic acid is formed using a Grignard reagent, isopropyl magnesium chloride, which then reacts with formaldehyde to form the magnesium salt of the product. The pure acid is obtained after acidification with sulfuric acid .
Another method involves starting from acetophenone . The process for preparing this compound includes reacting sodium phenylacetate with magnesium and isopropyl chloride, followed by reacting the resulting sodium salt of alpha-carboxybenzylmagnesium chloride with formaldehyde, and hydrolyzing the resulting complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions
Tropic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of chlorides or other substituted derivatives.
Scientific Research Applications
Tropic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of atropine and hyoscyamine.
Biology: Studied for its role in various biochemical pathways.
Medicine: this compound derivatives are used in pharmaceuticals for their anticholinergic properties.
Industry: Utilized in the production of certain chemicals and pharmaceuticals.
Mechanism of Action
Tropic acid exerts its effects primarily through its role as a precursor in the synthesis of atropine and hyoscyamine. These compounds act as competitive antagonists of acetylcholine at muscarinic receptors, inhibiting parasympathetic stimulation . This mechanism involves binding to muscarinic receptors and preventing the release of inositol triphosphate (IP₃) and diacylglycerol (DAG), which are typically caused by muscarinic agonists .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the hydroxyl group.
Hydroxyacetic acid: Contains a hydroxyl group but lacks the phenyl group.
Propionic acid: Similar backbone but lacks both the phenyl and hydroxyl groups.
Uniqueness
Tropic acid’s uniqueness lies in its specific structure, which includes both a phenyl group and a hydroxyl group on the propanoic acid backbone. This structure allows it to participate in specific reactions and serve as a precursor for important pharmaceutical compounds like atropine and hyoscyamine .
Properties
IUPAC Name |
3-hydroxy-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRWUWPXAESPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862179 | |
Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-63-6, 529-64-6 | |
Record name | (±)-Tropic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROPIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990 | |
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Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(hydroxymethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tropic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tropate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062590 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of tropic acid in plants?
A1: this compound biosynthesis in plants like Datura stramonium primarily originates from L-phenylalanine. Research suggests a pathway where L-phenylalanine is converted to (R)-D-phenyllactic acid, which then undergoes a rearrangement to form (S)-tropic acid. [, , , , , ]
Q2: Can you elaborate on the role of (R)-(+)-3-phenyllactic acid in this compound biosynthesis?
A2: Competitive feeding experiments in Datura species revealed that (R)-(+)-3-phenyllactic acid is a more direct precursor to this compound than phenylalanine or phenylpyruvate. [, , ] Further studies with labeled (R)-(+)-3-phenyllactic acid demonstrated its intact incorporation into the this compound moiety of hyoscyamine, confirming its role as a direct precursor. []
Q3: What is the stereochemical course of the rearrangement from (R)-(+)-3-phenyllactic acid to (S)-tropic acid?
A3: Experiments using (R,S)-DL-phenyl[2-3H]lactic acid with Datura stramonium demonstrated that the 3′-pro-R hydrogen of (R)-(+)-3-phenyllactic acid is introduced with inversion of configuration during the rearrangement to form (S)-tropic acid. This finding sheds light on the stereospecificity of the mutase enzyme involved in this crucial biosynthetic step. []
Q4: What is the chemical structure of this compound?
A4: this compound is an aromatic acid with the systematic name 3-hydroxy-2-phenylpropanoic acid.
Q5: Are there alternative biosynthetic pathways for this compound?
A5: While phenylalanine is considered the primary precursor, research suggests a minor pathway involving tryptophan. This pathway appears to be independent of the phenylalanine route. []
Q6: What is the significance of the chirality of this compound?
A6: this compound possesses a chiral center, resulting in two enantiomers: (R)-(+)-tropic acid and (S)-(−)-tropic acid. Only the (S)-(−)-enantiomer is naturally occurring and incorporated into bioactive tropane alkaloids. [, , , ]
Q7: How is atropine metabolized in different species?
A7: Atropine, a this compound ester, undergoes species-specific metabolism. In rats, phenolic metabolites like p-hydroxy-scopolamine are dominant. Rabbits primarily excrete this compound, while guinea pigs show a mixed profile with this compound and dehydrated metabolites. Mice exhibit high glucuronide conjugation of scopolamine. []
Q8: What are the key degradation products of atropine?
A8: Degradation of atropine can produce this compound, apoatropine, athis compound, and potentially other compounds depending on the conditions. The pH of the formulation significantly influences the degradation profile, with the ionized form of this compound observed at higher pH values. [, ]
Q9: What analytical techniques are used to study this compound and its derivatives?
A9: Various techniques are employed, including:
- Chromatography: Gas chromatography (GC) [, ], high-performance liquid chromatography (HPLC) [, , , ], and ultra-high performance liquid chromatography (UHPLC) [, ] are used for separation and quantification of this compound and its derivatives. Chiral chromatography is essential for separating and analyzing the enantiomers of this compound and related compounds. [, ]
- Mass Spectrometry (MS): Coupled with GC or LC, MS helps identify and characterize metabolites and degradation products based on their mass-to-charge ratios. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information, including stereochemistry, of this compound, its derivatives, and related compounds. [, , , , ]
- Spectrophotometry: UV spectrophotometry can be used to study the interactions between this compound derivatives and cyclodextrins, providing insight into complex formation. []
Q10: What is the toxicological profile of this compound?
A10: While generally considered non-toxic, limited research exists specifically on this compound's toxicity.
Q11: What are the potential applications of this compound?
A12: this compound's primary application lies in its use as a chiral building block for synthesizing pharmaceutical compounds, particularly anticholinergics. [, ]
Q12: Are there opportunities for utilizing this compound in material science?
A13: Research exploring the incorporation of this compound derivatives into polymers for potential biomedical applications is underway. For example, this compound cyclic esters (tropicolactones) have been used in the synthesis of sequence-controlled biodegradable copolyesters with lactic acid. []
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